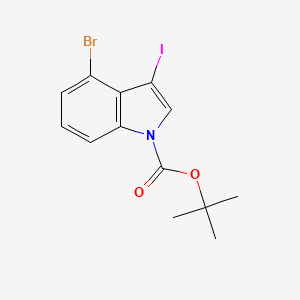

Ester tert-butylique de l'acide 4-bromo-3-iodoindole-1-carboxylique

Vue d'ensemble

Description

4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C13H13BrINO2 and its molecular weight is 422.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Rôle dans la synthèse des alcaloïdes

Les dérivés de l'indole sont des fragments prédominants présents dans certains alcaloïdes . Les alcaloïdes sont un groupe de composés chimiques naturels qui contiennent principalement des atomes d'azote basiques. Ils sont produits par une grande variété d'organismes, notamment les bactéries, les champignons, les plantes et les animaux, et font partie du groupe des produits naturels (également appelés métabolites secondaires).

Composés biologiquement actifs

L'application des dérivés de l'indole comme composés biologiquement actifs pour le traitement des cellules cancéreuses, des microbes et de différents types de troubles dans le corps humain a suscité un intérêt croissant ces dernières années . Les indoles, naturels et synthétiques, présentent diverses propriétés biologiquement vitales .

Activité anticancéreuse

Les dérivés de l'indole ont montré un potentiel dans le traitement du cancer. Ils peuvent interagir avec les cellules cancéreuses et inhiber leur croissance ou induire l'apoptose (mort cellulaire programmée), ce qui est un mécanisme crucial dans le traitement du cancer .

Activité antimicrobienne

Les dérivés de l'indole présentent également une activité antimicrobienne, ce qui les rend utiles dans le traitement de diverses infections bactériennes et fongiques .

Activité anti-inflammatoire

Il a été constaté que les dérivés de l'indole possèdent des propriétés anti-inflammatoires, ce qui peut être bénéfique dans le traitement de maladies telles que l'arthrite et d'autres affections inflammatoires .

Activité antioxydante

Les dérivés de l'indole peuvent agir comme antioxydants, contribuant à protéger les cellules de l'organisme des dommages causés par les radicaux libres .

Activité antidiabétique

Certains dérivés de l'indole ont montré un potentiel dans le traitement du diabète, une maladie chronique caractérisée par des niveaux élevés de sucre dans le sang .

Activité antimalarienne

Les dérivés de l'indole ont été utilisés dans le développement de médicaments antimalariens, contribuant à la lutte contre le paludisme, une maladie mortelle causée par des parasites qui sont transmis aux humains par la piqûre de moustiques infectés .

Mécanisme D'action

Target of Action

This compound is a specialty product for proteomics research , suggesting it may interact with proteins or other biomolecules to exert its effects.

Mode of Action

Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology . They often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

Biochemical Pathways

Indole derivatives are known to be involved in a variety of biological processes, including the treatment of cancer cells, microbes, and different types of disorders in the human body .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a predicted boiling point of 4340-480° C at 760 mmHg and a predicted density of 18±01 g/cm^3 .

Result of Action

Given its use in proteomics research , it may be involved in modulating protein function or expression.

Analyse Biochimique

Biochemical Properties

4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester, have been shown to interact with enzymes involved in the synthesis of alkaloids and other natural products . These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions, which can significantly alter the activity of the target biomolecules.

Cellular Effects

The effects of 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities . These effects are often mediated through the modulation of key signaling pathways and transcription factors, leading to changes in gene expression and metabolic activity.

Molecular Mechanism

At the molecular level, 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester exerts its effects through several mechanisms. It can bind to specific biomolecules, inhibiting or activating their function. For instance, indole derivatives are known to inhibit enzymes involved in the biosynthesis of certain natural products, thereby altering the metabolic pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

The effects of 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester can change over time in laboratory settings. This compound is relatively stable under standard storage conditions, but its activity can degrade over time, especially under harsh conditions such as high temperatures or extreme pH . Long-term studies have shown that the effects of this compound on cellular function can persist for several days to weeks, depending on the experimental conditions and the specific cell types used.

Dosage Effects in Animal Models

The effects of 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects such as anti-inflammatory and anticancer activities. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These threshold effects are crucial for determining the optimal dosage for therapeutic applications and minimizing potential side effects.

Metabolic Pathways

4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in the biosynthesis of natural products and other metabolites. For instance, indole derivatives are known to participate in the synthesis of alkaloids and other bioactive compounds . These interactions can affect metabolic flux and alter the levels of various metabolites, leading to changes in cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells through membrane transporters or passively diffuse across cell membranes . Once inside the cell, it can bind to specific proteins and accumulate in certain cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester can significantly affect its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, indole derivatives can localize to the nucleus, where they can interact with transcription factors and other regulatory proteins, modulating gene expression and cellular function.

Propriétés

IUPAC Name |

tert-butyl 4-bromo-3-iodoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrINO2/c1-13(2,3)18-12(17)16-7-9(15)11-8(14)5-4-6-10(11)16/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHAIEGIFOBUMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654338 | |

| Record name | tert-Butyl 4-bromo-3-iodo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406170-09-0 | |

| Record name | tert-Butyl 4-bromo-3-iodo-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1498645.png)

![(4R,9aS)-4-(3,4,5-Trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6(1H)-one](/img/structure/B1498646.png)

![1-(3-Methylbicyclo[2.2.1]hept-2-YL)propyl acetate](/img/structure/B1498665.png)